2,3-Diaminopropanoic acid hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-diaminopropanoic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2.BrH/c4-1-2(5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNPALADKWAZMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940066 | |

| Record name | 3-Aminoalanine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18635-45-5 | |

| Record name | Alanine, 3-amino-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18635-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diaminopropionic acid hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018635455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminoalanine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-diaminopropionic acid hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 2,3-Diaminopropanoic Acid Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Diaminopropanoic acid hydrobromide. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work.

Chemical Identity and Structure

This compound is the hydrobromide salt of 2,3-diaminopropanoic acid, a non-proteinogenic amino acid. The presence of two amino groups and a carboxylic acid moiety makes it a versatile building block in chemical synthesis.

Molecular Structure:

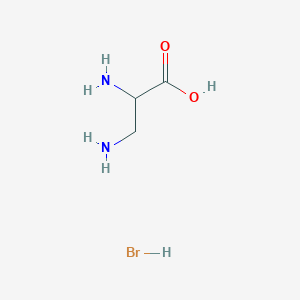

Caption: Chemical structure of this compound.

Tabulated Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound and its corresponding free acid for comparative purposes.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₉BrN₂O₂ | [1][2] |

| Molecular Weight | 185.02 g/mol | [1][3][4] |

| Appearance | White to off-white or light beige crystalline powder/solid | [3][4] |

| Melting Point | 230-232 °C | [3][4] |

Table 2: Solubility Profile

| Solvent | Solubility | Remarks | Reference |

| Water | Highly soluble | The free acid is highly soluble in water due to its polar nature. The hydrobromide salt is expected to have even greater aqueous solubility. | [5] |

| Ethanol | Less soluble than in water | The free acid has limited solubility in ethanol. | [5] |

| Acetone | Less soluble than in water | The free acid has limited solubility in acetone. | [5] |

| DMSO | Insoluble (for hydrochloride) | The hydrochloride salt is reported to be insoluble in DMSO. Similar behavior is expected for the hydrobromide salt. | [6] |

| PBS | 16.67 mg/mL (118.59 mM) (for hydrochloride) | This value for the hydrochloride salt provides an estimate for the hydrobromide salt's solubility in phosphate-buffered saline. | [7] |

Table 3: Acidity and Basicity (pKa Values)

| Functional Group | pKa Value (at 25 °C) | Remarks | Reference |

| α-Amino group (free acid) | 6.67 | Significantly lower than typical α-amino acids. | |

| β-Amino group (free acid) | 9.37 (at 37 °C) | ||

| α-Amino group (methyl ester) | 4.18 (at 37 °C) | Esterification lowers the pKa. | |

| β-Amino group (methyl ester) | 7.96 (at 37 °C) | Esterification lowers the pKa. |

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus, such as a Thiele tube or a digital melting point device.

Caption: Workflow for melting point determination.

Protocol:

-

Sample Preparation: A small sample of this compound is finely ground to a powder.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Solubility

The solubility of this compound can be determined in various solvents by preparing saturated solutions and quantifying the dissolved solute.

Protocol:

-

Sample Addition: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy (if a chromophore is present or can be derivatized), HPLC, or by gravimetric analysis after solvent evaporation.

Determination of pKa

The acid dissociation constants (pKa) can be determined by potentiometric titration or spectrophotometric methods.

Caption: Workflow for potentiometric pKa determination.

Potentiometric Titration Protocol:

-

Solution Preparation: A solution of this compound of known concentration is prepared in deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. While a spectrum for the hydrobromide was not directly available, data for the closely related hydrochloride salt provides valuable insight.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of DL-2,3-Diaminopropionic acid monohydrochloride is available and can be used for structural confirmation.[8] The spectrum would show signals corresponding to the protons on the α-carbon, β-carbon, and the amino groups.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum for DL-2,3-Diaminopropionic acid monohydrochloride is also available.[8] This spectrum would display signals for the carboxylic carbon, the α-carbon, and the β-carbon, providing further confirmation of the carbon skeleton.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.

-

N-H Stretch: Bands in the region of 3000-3300 cm⁻¹ corresponding to the primary and protonated amino groups.

-

C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ for the carboxylic acid carbonyl group.

-

N-H Bend: Bending vibrations for the amino groups in the region of 1500-1650 cm⁻¹.

-

C-N Stretch: Bands in the region of 1000-1250 cm⁻¹.

This technical guide provides a solid foundation of the physicochemical properties of this compound. For specific applications, it is recommended to perform experimental verification of these properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2,3-Diaminopropionic acid | C3H8N2O2 | CID 364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbenotes.com [microbenotes.com]

- 7. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2,3-Diaminopropanoic Acid Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-diaminopropanoic acid hydrobromide, a non-proteinogenic amino acid of interest in various research and development applications. Due to the limited availability of specific spectral data for the hydrobromide salt, this document primarily presents data for the closely related hydrochloride salt and the free amino acid, which are expected to exhibit similar spectroscopic behavior. This guide is intended to serve as a valuable resource for researchers in the fields of chemistry, biochemistry, and pharmaceutical sciences.

Introduction

2,3-Diaminopropanoic acid (Dpr) is a diamino acid that serves as a crucial building block in the synthesis of various natural products, including certain antibiotics and siderophores. Its unique structure, featuring two amino groups, imparts interesting chemical properties and biological activities, making it a target of study in drug development and peptide chemistry. Accurate spectroscopic characterization is fundamental for its identification, purity assessment, and structural elucidation in various experimental contexts. This guide summarizes the key spectroscopic data (NMR, IR, and MS) and provides generalized experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the available spectroscopic data for 2,3-diaminopropanoic acid and its salts. It is important to note that the NMR and IR data presented are for the hydrochloride salt, which is expected to be a close proxy for the hydrobromide salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for DL-2,3-Diaminopropionic Acid Monohydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 | m | 2H | -CH₂- |

| ~4.4 | m | 1H | -CH- |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The spectrum was referenced for DL-2,3-diaminopropionic acid monohydrochloride.

Table 2: ¹³C NMR Spectroscopic Data for DL-2,3-Diaminopropionic Acid Monohydrochloride

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | -CH₂- |

| Data not available in search results | -CH- |

| Data not available in search results | -COOH |

Note: While the availability of ¹³C NMR data for the hydrochloride salt is indicated in some databases, the specific chemical shift values were not found in the provided search results.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for DL-2,3-Diaminopropionic Acid Monohydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Broad | Strong | O-H stretch (Carboxylic acid), N-H stretch (Amine) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600 | Medium | N-H bend (Amine) |

| ~1400-1500 | Medium | C-H bend |

Note: The IR spectrum of amino acids is characterized by broad absorptions due to hydrogen bonding. The presented data is for the hydrochloride salt.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2,3-Diaminopropionic Acid

| m/z | Ion |

| 105.066 | [M+H]⁺ |

| 103.050 | [M-H]⁻ |

Note: The mass spectrometry data is for the free 2,3-diaminopropionic acid. The hydrobromide salt would not typically be observed in the gas phase under standard ESI or MALDI conditions; instead, the protonated or deprotonated free amino acid is detected.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for amino acid salts like this compound. Specific parameters should be optimized for the instrument in use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 5-10 mg in 0.5-0.7 mL of solvent.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should be set to cover the expected chemical shift range for amino acids.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Employ a relaxation delay appropriate for quaternary carbons if present.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The final spectrum is presented as absorbance or transmittance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source.

-

Data Acquisition:

-

ESI: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).

-

MALDI: Mix the sample solution with a suitable matrix solution and spot it onto a MALDI target plate.

-

Acquire the mass spectrum in the appropriate mass range to observe the molecular ion. High-resolution mass spectrometry can be used for accurate mass determination and elemental composition analysis.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an amino acid salt.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of this compound. While specific data for the hydrobromide salt is limited, the provided information for the hydrochloride salt and the free amino acid offers a strong foundation for researchers. The outlined experimental protocols serve as a practical starting point for obtaining high-quality spectroscopic data. The presented workflow diagram visually summarizes the key steps involved in the analytical process, from sample preparation to data interpretation. This guide is intended to facilitate the work of scientists and professionals in their research and development endeavors involving this important amino acid.

A Technical Guide to the Stereochemistry of 2,3-Diaminopropanoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diaminopropanoic acid (DAP), a non-proteinogenic amino acid, serves as a critical building block in the biosynthesis of various secondary metabolites, including antibiotics and siderophores. Its structure contains a chiral center at the α-carbon, giving rise to two stereoisomers: (S)-2,3-diaminopropanoic acid (L-DAP) and (R)-2,3-diaminopropanoic acid (D-DAP). The stereochemistry of DAP is paramount, as it dictates its biological activity, metabolic fate, and incorporation into larger bioactive molecules. This guide provides an in-depth analysis of the stereoisomers of DAP, detailing their physicochemical properties, synthesis and resolution, stereochemical characterization, and distinct biological roles.

Physicochemical Properties of 2,3-Diaminopropanoic Acid Stereoisomers

The (R)- and (S)-enantiomers of 2,3-diaminopropanoic acid possess identical physical properties, with the exception of their interaction with plane-polarized light.[1] The hydrochloride salt form is commonly used to improve stability and handling.[2]

| Property | (S)-2,3-Diaminopropanoic Acid (L-DAP) | (R)-2,3-Diaminopropanoic Acid (D-DAP) | Reference(s) |

| IUPAC Name | (2S)-2,3-diaminopropanoic acid | (2R)-2,3-diaminopropanoic acid | [3][4] |

| Synonyms | L-3-Aminoalanine, L-β-Aminoalanine | D-3-Aminoalanine, D-β-Aminoalanine | [4][] |

| Molecular Formula | C₃H₈N₂O₂ | C₃H₈N₂O₂ | [3][4] |

| Molecular Weight | 104.11 g/mol | 104.11 g/mol | [3][4] |

| Appearance | White crystalline solid | White crystalline solid | [2] |

| Melting Point (HCl Salt) | >230 °C (dec.) | >230 °C (dec.) | [] |

| pKa (Predicted) | pKa₁ (COOH): ~2.1pKa₂ (α-NH₂): ~6.7pKa₃ (β-NH₂): ~9.6 | pKa₁ (COOH): ~2.1pKa₂ (α-NH₂): ~6.7pKa₃ (β-NH₂): ~9.6 | [6] |

| Specific Rotation [α]²⁰D | +24 ± 2° (c=2% in 0.5 M HCl) (for HCl salt) | -24 ± 2° (c=2% in 0.5 M HCl) (for HCl salt) | [7] |

Synthesis and Resolution of Enantiomers

The production of enantiomerically pure DAP is crucial for its application in research and development. This can be achieved either through asymmetric synthesis, which directly yields a single enantiomer, or by resolving a racemic mixture.

A common strategy for asymmetric synthesis involves using a chiral precursor, such as an amino acid. For example, protected L-DAP methyl esters can be synthesized from D-serine, preserving the chirality throughout the multi-step process.[8]

Alternatively, a racemic mixture of DAP can be synthesized and subsequently separated into its constituent enantiomers. The most established method for this is chemical resolution via the formation of diastereomeric salts.

Experimental Protocol: Resolution of Racemic 2,3-Diaminopropanoic Acid

This protocol describes a generalized method for the resolution of a racemic mixture of DAP via diastereomeric salt formation using a chiral acid, such as (+)-tartaric acid.[9][10]

-

Salt Formation:

-

Dissolve one equivalent of racemic 2,3-diaminopropanoic acid hydrochloride in a minimal amount of hot aqueous ethanol.

-

In a separate vessel, dissolve 0.5 equivalents of an enantiomerically pure chiral resolving agent (e.g., (R,R)-(+)-tartaric acid) in the same solvent. Note: Using 0.5 equivalents ensures that only one enantiomer of the amine will preferentially crystallize as a salt.

-

Slowly add the warm tartaric acid solution to the DAP solution with continuous stirring.

-

Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

-

Isolation of Diastereomer:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small volume of cold ethanol to remove the mother liquor, which is now enriched in the other diastereomer.

-

Dry the crystalline salt. The optical purity should be checked at this stage by polarimetry.

-

If necessary, perform recrystallization from the same solvent system until a constant specific rotation is achieved, indicating the isolation of a pure diastereomer.[9]

-

-

Liberation of the Free Enantiomer:

-

Dissolve the purified diastereomeric salt in water.

-

Adjust the pH to basic (pH > 10) by adding a strong base (e.g., 2M NaOH) to deprotonate the amino groups of DAP and the carboxylic acid of the resolving agent.

-

The free amino acid can then be isolated using techniques such as ion-exchange chromatography.

-

Alternatively, acidification with a strong acid (e.g., HCl) can liberate the free enantiomeric amine from a chiral base resolving agent.[11]

-

-

Recovery of the Second Enantiomer:

-

The second enantiomer can be recovered from the mother liquor from step 2 by repeating the process with the opposite enantiomer of the resolving agent (e.g., (S,S)-(-)-tartaric acid).

-

Stereochemical Characterization

The absolute configuration and enantiomeric purity of DAP isomers are primarily determined by polarimetry and NMR spectroscopy.

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound. Enantiomers rotate light to an equal magnitude but in opposite directions.[9] The specific rotation is a standardized physical constant.

Experimental Protocol: Measurement of Specific Rotation

-

Preparation:

-

Prepare a solution of the DAP isomer (e.g., the hydrochloride salt) of a precise concentration (c, in g/mL) in a specified solvent (e.g., 0.5 M HCl).

-

Calibrate the polarimeter using a blank (the pure solvent).

-

Ensure the sodium D-line (589 nm) is used as the light source and the temperature is controlled (typically 20°C or 25°C).

-

-

Measurement:

-

Fill a polarimeter cell of a known path length (l, in decimeters) with the prepared solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and record the observed optical rotation (α) in degrees. A positive value indicates dextrorotatory (+) rotation, while a negative value indicates levorotatory (-) rotation.

-

-

Calculation:

-

Calculate the specific rotation [α] using the formula: [α] = α / (l × c)

-

Compare the measured value to the literature value for the pure enantiomer to confirm its identity and estimate its enantiomeric purity.

-

NMR Spectroscopy

While the standard ¹H or ¹³C NMR spectra of two enantiomers are identical, their stereochemistry can be differentiated by using a chiral environment. This is achieved by:

-

Chiral Derivatizing Agents: The enantiomeric mixture is reacted with a chiral agent (e.g., Mosher's acid) to form a mixture of diastereomers. Diastereomers have distinct chemical and physical properties, resulting in separate, quantifiable signals in the NMR spectrum.[12]

-

Chiral Solvating Agents or Shift Reagents: Adding a chiral solvating agent or a chiral lanthanide shift reagent to the NMR sample can induce a temporary diastereomeric interaction, leading to the separation of signals for the two enantiomers without covalent modification.[12][13]

Biological Significance and Signaling Pathways

The stereochemistry of 2,3-diaminopropanoic acid is fundamental to its biological function. The L-isomer, (S)-DAP, is the predominant form found in nature and is a key precursor in the biosynthesis of numerous important molecules.

Role in Siderophore Biosynthesis

In many bacteria, such as Staphylococcus aureus, L-DAP is an essential building block for the synthesis of siderophores—small molecules that chelate iron for uptake. Staphyloferrin B is a siderophore assembled from L-DAP, citrate, and α-ketoglutarate by a series of enzymes encoded by the sbn gene cluster.[14][15] The biosynthesis is a critical pathway for bacterial survival in iron-limited environments, such as a host organism, and is therefore a potential target for antimicrobial drug development.

The pathway begins with the synthesis of L-DAP itself from O-phospho-L-serine and L-glutamate, a two-step process catalyzed by the enzymes SbnA and SbnB.[16] Subsequently, a series of NRPS-Independent Siderophore (NIS) synthetases (SbnE, SbnF, SbnC) and a decarboxylase (SbnH) assemble the final staphyloferrin B molecule.

Role as an Enzyme Inhibitor Precursor

Derivatives of L-DAP have been synthesized and shown to be potent and selective inhibitors of glucosamine-6-phosphate synthase (GlcN-6-P synthase), a key enzyme in the biosynthesis pathway of the bacterial cell wall.[1] For example, N³-haloacetyl and N³-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) derivatives act as irreversible inhibitors of this enzyme, making them attractive candidates for the development of novel antimicrobial agents.[7] The L-stereochemistry is crucial for binding to the enzyme's active site, which normally accommodates L-glutamine.

Conclusion

The stereoisomers of 2,3-diaminopropanoic acid represent a compelling case study in the importance of stereochemistry in biological systems. While the (R)- and (S)-enantiomers share identical fundamental physicochemical properties, their biological activities are distinct. L-DAP is a vital precursor for microbial survival and virulence factors, whereas synthetic derivatives based on this scaffold show promise as targeted enzyme inhibitors. A thorough understanding of the synthesis, resolution, and characterization of these isomers is therefore essential for researchers in medicinal chemistry, microbiology, and drug development who aim to exploit or inhibit the metabolic pathways in which they are involved.

References

- 1. 4.6. Physical Properties of Enantiomers vs. Diastereomers – Introduction to Organic Chemistry [saskoer.ca]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]

- 4. (R)-2,3-Diaminopropanoic acid | C3H8N2O2 | CID 638152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Showing Compound 2,3-Diaminopropionic acid (FDB022790) - FooDB [foodb.ca]

- 7. (S)-(+)-2,3-Diaminopropionic Acid Hydrochloride | 1482-97-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Molecular characterization of staphyloferrin B biosynthesis in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mutation of L-2,3-diaminopropionic acid synthase genes blocks staphyloferrin B synthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of 2,3-Diaminopropanoic Acid

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

L-2,3-diaminopropanoic acid (L-DAP), a non-proteinogenic β-amino acid, is a crucial precursor in the biosynthesis of numerous secondary metabolites with significant biological activities, including antibiotics and siderophores. This technical guide provides a detailed overview of the natural occurrence of L-DAP in various organisms and elucidates the known biosynthetic pathways responsible for its formation. Furthermore, this document outlines key experimental protocols for the extraction, quantification, and characterization of L-DAP, offering a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development.

Natural Occurrence of L-2,3-Diaminopropanoic Acid

L-2,3-diaminopropanoic acid (L-DAP) is found in a diverse range of organisms, from bacteria to plants. It primarily serves as a building block for the synthesis of more complex molecules, many of which possess potent biological activities.

Bacterial Sources

L-DAP is a key component of several important secondary metabolites produced by bacteria. Its presence is integral to the structure and function of these compounds.

-

Bacillus cereus : This soil bacterium produces zwittermicin A, a linear aminopolyol antibiotic with broad-spectrum activity against bacteria and fungi. L-DAP is a crucial precursor in the biosynthesis of zwittermicin A.

-

Streptomyces species : Members of this genus are prolific producers of antibiotics. L-DAP is a constituent of the tuberactinomycin family of antibiotics, which includes viomycin and capreomycin, used in the treatment of multidrug-resistant tuberculosis.[1][2] These antibiotics are assembled via nonribosomal peptide synthetases (NRPS).[1][2][3]

-

Staphylococcus aureus : In this pathogenic bacterium, L-DAP is a precursor for the siderophore staphyloferrin B, a molecule essential for iron acquisition.[4] The biosynthesis of L-DAP in S. aureus is a key step in its iron-sparing response.[4]

Plant Sources

Certain plants are known to produce L-DAP and its derivatives, some of which can have neurotoxic effects.

-

Lathyrus sativus (Grass Pea) : The seeds of this legume contain a neurotoxic derivative of L-DAP, β-N-oxalyl-L-α,β-diaminopropanoic acid (β-ODAP).[2][5][6] While β-ODAP is the predominant form, free L-DAP can also be present.[7] The concentration of β-ODAP in grass pea is a significant concern as it can cause neurolathyrism, a paralytic neurodegenerative disease, upon prolonged consumption.[7]

Quantitative Data on L-DAP and its Derivatives

The concentration of L-DAP and its derivatives varies significantly depending on the organism and environmental conditions. The following table summarizes available quantitative data.

| Organism/Source | Compound | Concentration | Analytical Method | Reference(s) |

| Lathyrus sativus seeds | β-ODAP | 0.20–1.18 mg/g | Not specified | [5] |

| Lathyrus sativus leaves | Total ODAP | 0.17–1.28 % | Spectrophotometry | [6] |

| Lathyrus sativus seeds | Total ODAP | 0.13–0.22 % | Spectrophotometry | [6] |

| Lathyrus sativus seeds | β-ODAP | 0.5–2.5 % | Not specified | [8] |

Biosynthesis of L-2,3-Diaminopropanoic Acid

Two primary pathways for the biosynthesis of L-DAP have been characterized, primarily in bacteria. These pathways utilize different precursor molecules and enzymatic machinery.

Pathway 1: Pyridoxal Phosphate (PLP)-Mediated Amination of L-Serine

A widely cited pathway for L-DAP formation is the direct amination of L-serine, a reaction catalyzed by a pyridoxal phosphate (PLP)-dependent enzyme.[9] PLP-dependent aminotransferases are known to facilitate the transfer of an amino group from a donor molecule to an acceptor.[10][11]

The proposed mechanism involves the formation of a Schiff base between L-serine and PLP, followed by the enzymatic transfer of an amino group to the β-carbon of L-serine, yielding L-DAP. While this pathway is frequently mentioned, the specific aminotransferase responsible for this reaction in most organisms has not been definitively identified.

Pathway 2: The SbnA/SbnB Pathway in Staphylococcus aureus

A well-characterized, two-step enzymatic pathway for L-DAP biosynthesis exists in Staphylococcus aureus as part of the staphyloferrin B siderophore biosynthetic gene cluster.[4] This pathway utilizes O-phospho-L-serine and L-glutamate as precursors.[3][12][13]

The two key enzymes in this pathway are:

-

SbnA : A PLP-dependent enzyme that catalyzes the condensation of O-phospho-L-serine and L-glutamate to form the intermediate N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA).[3][12][13]

-

SbnB : An NAD+-dependent enzyme that catalyzes the oxidative hydrolysis of ACEGA to yield L-DAP and α-ketoglutarate.[4]

The overall reaction scheme is as follows:

O-phospho-L-serine + L-glutamate --(SbnA, PLP)--> ACEGA + Pi ACEGA + NAD+ --(SbnB)--> L-DAP + α-ketoglutarate + NADH + H+

Experimental Protocols

The analysis of L-DAP in biological matrices requires robust methods for extraction, separation, and quantification. The following sections provide detailed methodologies for these key experiments.

Extraction of L-DAP from Bacterial Cells

This protocol is adapted from standard methods for the extraction of small metabolites from bacteria.

Materials:

-

Bacterial cell culture

-

Ice-cold 50% acetonitrile in water

-

Centrifuge

-

Lyophilizer or vacuum centrifuge

-

Microcentrifuge tubes

Procedure:

-

Harvest bacterial cells from the culture medium by centrifugation at 4°C.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove residual medium components.

-

Resuspend the cell pellet in a known volume of ice-cold 50% acetonitrile. The volume should be adjusted based on the cell pellet weight to ensure efficient extraction.

-

Lyse the cells by sonication or bead beating on ice to release intracellular metabolites.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant containing the soluble metabolites to a new microcentrifuge tube.

-

Dry the extract completely using a lyophilizer or vacuum centrifuge.

-

Store the dried extract at -80°C until analysis.

Quantification of L-DAP by HPLC with Pre-column Derivatization

Due to the lack of a strong chromophore, L-DAP requires derivatization prior to UV or fluorescence detection by HPLC. This protocol describes a general method using a common derivatizing agent.

Materials:

-

Dried metabolite extract

-

Derivatizing agent solution (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate - AQC, or phenylisothiocyanate - PITC)

-

HPLC system with a C18 reversed-phase column and a UV or fluorescence detector

-

Mobile phases (e.g., acetonitrile and an aqueous buffer)

-

L-DAP standard solution

Procedure:

-

Reconstitution: Reconstitute the dried metabolite extract in a specific volume of ultrapure water or a suitable buffer.

-

Derivatization:

-

Mix a known volume of the reconstituted extract with the derivatizing agent solution according to the manufacturer's protocol.

-

Incubate the reaction mixture for the specified time and temperature to ensure complete derivatization.

-

Prepare a calibration curve by derivatizing a series of L-DAP standard solutions of known concentrations in the same manner.

-

-

HPLC Analysis:

-

Inject the derivatized sample and standards onto the HPLC system.

-

Separate the derivatized amino acids using a suitable gradient of the mobile phases.

-

Detect the derivatized L-DAP at the appropriate wavelength for the chosen derivatizing agent.

-

-

Quantification:

-

Identify the peak corresponding to derivatized L-DAP in the sample chromatogram by comparing its retention time to that of the standard.

-

Quantify the amount of L-DAP in the sample by comparing its peak area to the calibration curve generated from the standards.

-

Enzymatic Assay for the SbnA/SbnB Pathway

This coupled enzyme assay allows for the determination of SbnA activity by monitoring the production of NADH by SbnB.[3][12]

Materials:

-

Purified SbnA and SbnB enzymes

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

O-phospho-L-serine (OPS)

-

L-glutamate

-

NAD+

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, OPS, L-glutamate, and NAD+ in a cuvette.

-

Add a known concentration of purified SbnB to the mixture.

-

Initiate the reaction by adding a known concentration of purified SbnA.

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

The initial rate of the reaction can be used to determine the kinetic parameters of SbnA.

Conclusion

L-2,3-diaminopropanoic acid is a non-proteinogenic amino acid of significant interest due to its role as a precursor to a variety of bioactive secondary metabolites. Understanding its natural distribution and the enzymatic pathways that govern its synthesis is crucial for the discovery and development of new therapeutic agents. The biosynthetic pathways, particularly the well-defined SbnA/SbnB system in S. aureus, present potential targets for antimicrobial drug design. The experimental protocols outlined in this guide provide a framework for researchers to investigate L-DAP in various biological systems, paving the way for further advancements in this field. Future research should focus on identifying the specific enzymes in the serine amination pathway and quantifying free L-DAP levels in a broader range of organisms to fill existing knowledge gaps.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical Composition of Lathyrus L. Seeds: Antioxidant Activities, Phenolic Profiles, β-ODAP and Protein Contents [arccjournals.com]

- 6. mdpi.com [mdpi.com]

- 7. An Improved HILIC HPLC-MS/MS Method for the Determination of β-ODAP and Its α Isomer in Lathyrus sativus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simple Detection Methods for Antinutritive Factor β-ODAP Present in Lathyrus sativus L. by High Pressure Liquid Chromatography and Thin Layer Chromatography | PLOS One [journals.plos.org]

- 9. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]

- 10. InterPro [ebi.ac.uk]

- 11. beilstein-institut.de [beilstein-institut.de]

- 12. Deciphering the Substrate Specificity of SbnA, the Enzyme Catalyzing the First Step in Staphyloferrin B Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Literature review on the biological roles of 2,3-Diaminopropanoic acid.

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diaminopropanoic acid (DAP), a non-proteinogenic amino acid, plays multifaceted and critical roles across various biological systems. While not a component of primary metabolism in all organisms, it serves as a crucial precursor for the biosynthesis of a range of secondary metabolites, including potent antibiotics, essential siderophores, and formidable neurotoxins. Its unique chemical structure, featuring two amino groups, imparts significant biological activity and makes its derivatives valuable tools for enzyme inhibition and therapeutic development. This technical guide provides a comprehensive review of the biological significance of DAP, detailing its biosynthetic pathways, its function as a natural product building block, its antimicrobial and neurotoxic properties, and its utility in biochemical research as an enzyme inhibitor and a modulator of metabolic pathways.

Introduction

2,3-Diaminopropanoic acid (DAP), also known as β-aminoalanine, is a non-proteinogenic amino acid found in various plants and bacteria.[1] It exists in both L- and D-enantiomeric forms, with the L-isomer being the more common precursor in natural product biosynthesis.[2][3] Its structural significance lies in being a key component of several biologically active compounds, including the tuberactinomycin and bleomycin families of antibiotics, the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP) responsible for neurolathyrism, and siderophores like staphyloferrin B.[4][5] Furthermore, synthetic derivatives of DAP have been developed as potent antimicrobial agents and specific enzyme inhibitors, highlighting its potential in drug discovery and development.[6][7] This document serves as a detailed guide to the known biological functions of DAP, presenting quantitative data, experimental methodologies, and pathway visualizations to support further research and application.

Biosynthesis of L-2,3-Diaminopropanoic Acid

The biosynthesis of L-DAP has been elucidated in several microorganisms, revealing distinct pathways that utilize primary metabolites.

Serine-based Pathway

In many organisms, L-DAP is derived from L-serine.[4] This transformation is a pyridoxal phosphate (PLP)-dependent process. The proposed mechanism involves the elimination of the α-hydrogen from serine, retention of both β-hydrogens, and the subsequent addition of ammonia to the C-3 position with retention of configuration.[4] This proceeds through an aminoacrylate intermediate, a common strategy in PLP-dependent β-replacement reactions.[4]

O-Phospho-L-serine and L-Glutamate Pathway in Staphylococcus aureus

In Staphylococcus aureus, L-DAP is a precursor for the siderophore staphyloferrin B and its biosynthesis is encoded by the sbn gene cluster.[2][5] This pathway involves two key enzymes, SbnA and SbnB.

-

SbnA , a PLP-dependent enzyme, catalyzes the condensation of O-phospho-L-serine (OPS) and L-glutamate to form an intermediate, N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA).[2][6]

-

SbnB then utilizes NAD+ to oxidatively hydrolyze ACEGA, yielding L-DAP, α-ketoglutarate, and NADH.[2][3]

This two-step process provides the necessary building block for the non-ribosomal peptide synthetase (NRPS)-independent synthesis of staphyloferrin B.[8][9]

References

- 1. L-β-N-oxalyl-α,β-diaminopropionic acid toxicity in motor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The neurotoxicity of β-N-oxalyl-l-αβ-diaminopropionic acid, the neurotoxin from the pulse Lathyrus sativus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N3-haloacetyl derivatives of L-2,3-diaminopropanoic acid: novel inactivators of glucosamine-6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deciphering the Substrate Specificity of SbnA, the Enzyme Catalyzing the First Step in Staphyloferrin B Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular characterization of staphyloferrin B biosynthesis in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 2,3-Diaminopropanoic Acid for Researchers and Drug Development Professionals

Introduction

2,3-Diaminopropanoic acid (DAP), a non-proteinogenic amino acid, serves as a crucial building block in the synthesis of various biologically active molecules, including antibiotics and siderophores. Its unique structure, featuring two amino groups, imparts distinct chemical properties that are of significant interest in pharmaceutical and biotechnological applications. A thorough understanding of the solubility and stability of DAP in different solvent systems is paramount for its effective handling, formulation, and application in research and drug development. This technical guide provides an in-depth overview of the solubility and stability of 2,3-diaminopropanoic acid, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Physicochemical Properties

2,3-Diaminopropanoic acid is typically a white crystalline solid. The free base form is known to be hygroscopic and can absorb atmospheric carbon dioxide, which may impact its stability and handling.[1] For this reason, it is frequently supplied and utilized as a more stable hydrochloride salt.[2]

Solubility of 2,3-Diaminopropanoic Acid

The solubility of 2,3-diaminopropanoic acid is significantly influenced by the solvent, the pH of the medium, and whether it is in its free base or salt form. As an amino acid, its solubility in aqueous solutions is pH-dependent, generally exhibiting minimum solubility at its isoelectric point and increasing in acidic or basic conditions.[2][3]

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for 2,3-diaminopropanoic acid and its hydrochloride salt in various solvents.

Table 1: Quantitative Solubility of 2,3-Diaminopropanoic Acid Hydrochloride in Water

| Form | Solvent | Temperature | Solubility | Method |

| DL-2,3-Diaminopropionic acid monohydrochloride | Water | Not Specified | 28 mg/mL | Not Specified |

| DL-2,3-Diaminopropionic acid monohydrochloride | Water (pH adjusted to 2 with 1M HCl) | 60°C | 66.67 mg/mL | Ultrasonic and warming assisted |

| L-2,3-Diaminopropionic acid hydrochloride | Water | Not Specified | ~83.3 mg/mL (1 g in 12 mL) | Not Specified |

| D-2,3-Diaminopropionic acid hydrochloride | Water | 20°C | ~32.3 mg/mL (1 g in 31 mL) | Not Specified |

Table 2: Qualitative Solubility of 2,3-Diaminopropanoic Acid and its Salts

| Form | Solvent | Solubility |

| DL-2,3-Diaminopropionic acid | Water | Soluble (yields alkaline solutions) |

| DL-2,3-Diaminopropionic acid | Ethanol | Practically insoluble |

| DL-2,3-Diaminopropionic acid | Diethyl ether | Practically insoluble |

| DL-2,3-Diaminopropionic acid monohydrochloride | Dimethyl sulfoxide (DMSO) | Insoluble or slightly soluble (< 1 mg/mL) |

| DL-2,3-Diaminopropionic acid monohydrochloride | Ethanol | Insoluble |

| L-2,3-Diaminopropionic acid hydrochloride | Ethanol | Practically insoluble |

Stability of 2,3-Diaminopropanoic Acid

The stability of 2,3-diaminopropanoic acid is a critical consideration for its storage and use in formulations. The primary concerns are its hygroscopicity and potential for degradation under various environmental conditions.

General Stability Profile

-

Hygroscopicity : The free base of DAP is hygroscopic and can readily absorb moisture from the air, which may lead to physical changes and chemical degradation.[1][2]

-

Salt Form : The hydrochloride salt of DAP is more stable than the free base, offering improved resistance to moisture absorption.[2]

-

pH Sensitivity : As with many amino acids, the stability of DAP in aqueous solutions can be pH-dependent. Extremes in pH, especially when combined with elevated temperatures, can lead to degradation.

-

Enzymatic Degradation : In biological systems, L-2,3-diaminopropionate can be degraded by the enzyme diaminopropionate ammonia-lyase (DpaL) into pyruvate and ammonia through a 2-aminoacrylate intermediate.[4]

Forced Degradation and Stability-Indicating Methods

To comprehensively assess the stability of DAP, forced degradation studies under various stress conditions are recommended. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC).

Table 3: Recommended Stress Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 80°C |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 80°C |

| Oxidation | 3% - 30% H₂O₂, room temperature |

| Thermal Degradation | Dry heat (e.g., 60°C - 105°C) and wet heat (in solution) |

| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) |

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol describes the determination of the equilibrium solubility of 2,3-diaminopropanoic acid.

-

Preparation : Add an excess amount of 2,3-diaminopropanoic acid (or its salt) to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline at different pH values, ethanol, methanol, DMSO). The solid should be in excess to ensure that a saturated solution is formed.

-

Equilibration : Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C and 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).[5][6]

-

Sample Collection and Preparation : After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Separation of Undissolved Solute : Filter the supernatant through a 0.45 µm filter to remove any undissolved solid particles.[7] Alternatively, centrifuge the samples at high speed and collect the clear supernatant.

-

Quantification :

-

For UV-absorbing compounds : Dilute the filtrate with an appropriate solvent and measure the absorbance using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax). Calculate the concentration using a pre-determined calibration curve.

-

For non-UV absorbing compounds or for higher sensitivity : Analyze the diluted filtrate using a suitable analytical technique such as HPLC with an appropriate detector (e.g., refractive index, evaporative light scattering, or mass spectrometry) or a specific amino acid analysis method.

-

-

Data Reporting : Express the solubility in units such as mg/mL, g/100 mL, or molarity (mol/L).

Protocol 2: Potentiometric Titration for pKa Determination

This method is used to determine the acid dissociation constants (pKa values) of 2,3-diaminopropanoic acid, which is crucial for understanding its pH-dependent solubility.

-

Solution Preparation : Prepare a standard solution of 2,3-diaminopropanoic acid (e.g., 0.1 M) in deionized water. Also, prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[8][9]

-

Titration Setup : Place a known volume of the DAP solution into a beaker with a magnetic stirrer. Immerse a calibrated pH electrode in the solution.

-

Acidic Titration : Titrate the DAP solution with the standardized HCl solution, adding the titrant in small increments (e.g., 0.5 mL). Record the pH after each addition. Continue the titration until the pH drops to approximately 1.5.[8]

-

Basic Titration : In a separate experiment, titrate a fresh sample of the DAP solution with the standardized NaOH solution in a similar incremental manner. Continue the titration until the pH reaches approximately 12.5.[8]

-

Data Analysis : Plot the pH versus the volume of titrant added for both titrations. The pKa values correspond to the pH at the midpoints of the buffer regions (the flattest parts of the curve). For a diamino acid like DAP, multiple pKa values will be observed. The isoelectric point (pI) can be calculated from the relevant pKa values.

Protocol 3: Development of a Stability-Indicating HPLC Method

This protocol outlines the general steps for developing an HPLC method to quantify 2,3-diaminopropanoic acid and its degradation products.

-

Column and Mobile Phase Selection :

-

Column : A reversed-phase C18 column is a common starting point.

-

Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution is often necessary to separate the polar DAP from less polar degradation products.[10]

-

-

Detection : Since DAP lacks a strong chromophore, direct UV detection at low wavelengths (e.g., < 210 nm) may be possible but can be non-specific. Derivatization with a UV-active or fluorescent tag (e.g., ninhydrin, o-phthalaldehyde (OPA), or dansyl chloride) is a common strategy for enhancing detection sensitivity and specificity. Alternatively, a mass spectrometer (LC-MS) can be used for highly specific and sensitive detection.

-

Forced Degradation Study : Subject DAP solutions to the stress conditions outlined in Table 3. Analyze the stressed samples by the developed HPLC method to ensure that all degradation products are well-separated from the parent DAP peak and from each other.

-

Method Validation : Validate the final HPLC method according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Visualizations

Degradation Pathway and Experimental Workflows

Caption: Enzymatic degradation pathway of L-2,3-diaminopropanoic acid.

Caption: Experimental workflow for solubility determination.

Caption: Workflow for stability-indicating method development.

References

- 1. 2,3-Diaminopropionic Acid [drugfuture.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. enamine.net [enamine.net]

- 7. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 9. 2.1. Amino acids and potentiometric titration reagents [bio-protocol.org]

- 10. chromatographyonline.com [chromatographyonline.com]

2,3-Diaminopropanoic Acid: A Versatile Non-Proteinogenic Amino Acid for Drug Discovery and Development

An In-depth Technical Guide

Abstract

2,3-Diaminopropanoic acid (DAP), a non-proteinogenic amino acid, has emerged as a pivotal building block in medicinal chemistry and drug development. Its unique structural features, including the presence of two amino groups, offer extensive possibilities for creating novel therapeutic agents with diverse biological activities. This technical guide provides a comprehensive overview of DAP, encompassing its chemical properties, synthesis, and biological significance. It details its role as a precursor to natural products like antibiotics and siderophores, and its application in the design of enzyme inhibitors, pH-sensitive peptides for drug delivery, and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of relevant biochemical pathways to facilitate further research and application of this versatile amino acid.

Introduction

Non-proteinogenic amino acids, which are not incorporated into proteins during translation, represent a vast and largely untapped source of chemical diversity for drug discovery.[1] Among these, 2,3-diaminopropanoic acid (DAP) has garnered significant attention due to its unique chemical architecture and inherent biological relevance. DAP is a structural analogue of proteinogenic amino acids like alanine and serine, but with an additional amino group on the β-carbon.[2][3] This feature imparts distinct chemical properties, including increased basicity and the potential for orthogonal functionalization, making it an attractive scaffold for the synthesis of complex molecules and peptidomimetics.

DAP is found in nature as a constituent of various secondary metabolites, including the antibiotic zwittermicin A and the antituberculosis agent tuberactinomycin.[4] It also serves as a crucial precursor in the biosynthesis of siderophores, such as staphyloferrin B in Staphylococcus aureus, which are essential for iron acquisition in pathogenic bacteria.[5][6] The biological significance of DAP extends to its role as a precursor to the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP) found in certain legumes.[7]

In the realm of medicinal chemistry, DAP and its derivatives have been explored for a multitude of therapeutic applications. They have been successfully employed as inhibitors of enzymes like glucosamine-6-phosphate synthase, a target for antifungal and antibacterial agents.[2][8] Furthermore, the incorporation of DAP into peptides has led to the development of pH-sensitive vectors for nucleic acid delivery, leveraging the distinct pKa values of its two amino groups.[9] The antimicrobial potential of DAP-containing peptides is also an active area of research.[10][11]

This guide aims to provide a detailed technical overview of 2,3-diaminopropanoic acid for researchers and drug development professionals. It will cover its fundamental properties, provide detailed synthetic protocols, summarize key quantitative data on its biological activities, and visualize its role in biochemical pathways.

Physicochemical Properties of 2,3-Diaminopropanoic Acid

2,3-Diaminopropanoic acid is a small, polar molecule with the chemical formula C₃H₈N₂O₂.[12] Its structure is characterized by a propanoic acid backbone with amino groups at both the α (C2) and β (C3) positions. It exists as two stereoisomers, (S)-2,3-diaminopropanoic acid (L-DAP) and (R)-2,3-diaminopropanoic acid (D-DAP).[13] The physicochemical properties of DAP are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₈N₂O₂ | [12] |

| Molecular Weight | 104.11 g/mol | [12] |

| IUPAC Name | 2,3-diaminopropanoic acid | [3][12] |

| Synonyms | 3-Aminoalanine, α,β-Diaminopropionic acid, Dpr | [3][12] |

| CAS Number | 4033-39-0 (L-isomer) | [4] |

| pKa (α-NH₂) of free acid | 6.67 (at 25°C) | [9] |

| pKa (β-NH₂) of free acid | 9.37 (at 37°C) | [9] |

| pKa (α-NH₂) of methyl ester | 4.18 (at 37°C) | [9] |

| pKa (β-NH₂) of methyl ester | 7.96 (at 37°C) | [9] |

Table 1: Physicochemical Properties of 2,3-Diaminopropanoic Acid.

Synthesis and Biosynthesis

Chemical Synthesis

The synthesis of DAP and its derivatives is crucial for their application in research and drug development. A common strategy involves the use of protected amino acid precursors, such as serine or aspartic acid. A detailed, multi-step synthesis for orthogonally protected L-DAP methyl esters starting from commercially available Nα-Fmoc-O-tert-butyl-D-serine has been reported, with good yields at each step.[14][15]

A key step in this synthetic route is the reductive amination of an aldehyde derived from the serine precursor.[14][15] This method allows for the introduction of various functionalities at the β-amino group, enabling the creation of a diverse library of DAP analogs. The overall yield for the multi-step synthesis of Boc-L-Dap(Fmoc)-OH from Nα-Fmoc-O-tert-butyl-D-serine is reported to be 73%.[14]

Biosynthesis

In biological systems, L-2,3-diaminopropionate is biosynthesized from the proteinogenic amino acid L-serine.[4] In Staphylococcus aureus, the biosynthesis of L-DAP, a precursor to the siderophore staphyloferrin B, is catalyzed by the enzymes SbnA and SbnB.[6][16] The pathway involves the condensation of O-phospho-L-serine and L-glutamate by the PLP-dependent enzyme SbnA to form N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA). Subsequently, the NAD⁺-dependent enzyme SbnB catalyzes the oxidative hydrolysis of ACEGA to yield α-ketoglutarate and L-DAP.[6][16]

References

- 1. Glucosamine-6-phosphate synthase, a novel target for antifungal agents. Molecular modelling studies in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amide and ester derivatives of N3-(4-methoxyfumaroyl)-(S)-2,3-diaminopropanoic acid: the selective inhibitor of glucosamine-6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3-Diaminopropionic acid | C3H8N2O2 | CID 364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. urncst.com [urncst.com]

- 5. Anticandidal properties of N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.brighton.ac.uk [research.brighton.ac.uk]

- 8. Synthesis and biological properties of N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid dipeptides, a novel group of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial properties of N3-(iodoacetyl)-L-2,3-diaminopropanoic acid-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]

- 13. (R)-2,3-Diaminopropanoic acid | C3H8N2O2 | CID 638152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 2,3-Diaminopropanoic Acid Hydrobromide in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diaminopropanoic acid (Dpr) is a non-proteinogenic amino acid that serves as a valuable building block in peptide chemistry. Its side chain contains a primary amine, which can be utilized for the synthesis of branched peptides, the introduction of labels or tags, and the construction of cyclic peptides. The hydrobromide salt of Dpr is a common starting material, which is typically protected for use in solid-phase peptide synthesis (SPPS). A frequently used derivative is N-α-Fmoc-N-β-(4-methyltrityl)-L-2,3-diaminopropanoic acid (Fmoc-Dpr(Mtt)-OH). The Mtt group provides orthogonal protection of the side-chain amine, as it can be selectively removed under mildly acidic conditions without affecting the acid-labile protecting groups of other residues or the peptide-resin linkage.

These application notes provide detailed protocols and data for the successful incorporation of Fmoc-Dpr(Mtt)-OH into peptide sequences using Fmoc-based SPPS.

Challenges in the Incorporation of Fmoc-Dpr(Mtt)-OH

The incorporation of Fmoc-Dpr(Mtt)-OH and its structural analog, Fmoc-Dab(Mtt)-OH (N-α-Fmoc-N-γ-(4-methyltrityl)-L-2,4-diaminobutyric acid), can be challenging due to a significant side reaction: lactam formation.[1] Pre-activation of the carboxylic acid with common coupling reagents can lead to intramolecular cyclization, resulting in a stable six-membered ring (in the case of Dab) or a five-membered ring (in the case of Dpr), which terminates the peptide chain elongation. This leads to abnormally poor coupling efficiency.[1]

Data Presentation

Table 1: Qualitative Comparison of Coupling Reagent Performance for Fmoc-Dpr(Mtt)-OH

Direct quantitative, head-to-head comparative data for the coupling efficiency of Fmoc-Dpr(Mtt)-OH with various reagents is not extensively available in the literature. However, based on studies with the highly analogous Fmoc-Dab(Mtt)-OH, a qualitative assessment can be made.[1]

| Coupling Reagent | Reagent Type | Performance for Fmoc-Dpr(Mtt)-OH | Key Considerations |

| DEPBT | Phosphonium Salt | Recommended | Minimal lactam formation when used without pre-activation.[1] |

| HATU, HBTU, HCTU | Aminium/Uronium Salt | Not Recommended | High propensity for lactam formation upon pre-activation.[1] |

| DIC/HOBt | Carbodiimide/Additive | Not Recommended | Prone to lactam formation, especially with pre-activation.[1] |

| PyBOP | Phosphonium Salt | Not Recommended | Can induce rapid lactamization.[1] |

Note: The performance data is largely extrapolated from studies on Fmoc-Dab(Mtt)-OH, which is known to exhibit similar challenges of lactamization.[1]

Table 2: Representative Yields of Peptides Containing 2,3-Diaminopropanoic Acid (Dap)

The following table provides examples of reported yields for peptides containing Dap residues, though not specifically with the Mtt protecting group. Actual yields will be highly sequence-dependent.

| Peptide Type | Protecting Group Strategy | Reported Yield Range |

| Linear, non-methylated Dap-containing peptides | Fmoc/Dde | 36-47% |

| Linear, N-methylated Dap-containing peptides | Fmoc/Dde | 13-26% |

| Linear, N,N-dimethylated Dap-containing peptides | Fmoc/Dde | 9% |

| Cyclic peptides (via side-chain lactamization) | Fmoc/Mtt (for Lys) | 31-67% (cyclization step) |

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the standard steps for elongating the peptide chain on a solid support.

1. Resin Swelling:

- Place the desired amount of resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin) in a reaction vessel.

- Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation.

- Drain the DMF.

2. Fmoc Deprotection:

- Add a 20% (v/v) solution of piperidine in DMF to the resin.

- Agitate for 3 minutes.

- Drain the solution.

- Add a fresh 20% piperidine in DMF solution and agitate for 10-15 minutes.

- Drain the solution and wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling (for standard amino acids):

- In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 2.9-4.5 equivalents) in DMF.

- Add a hindered base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.

- Immediately add the activated amino acid solution to the deprotected resin.

- Agitate for 1-4 hours at room temperature.

- Monitor the reaction completion using a Kaiser test.

- Wash the resin with DMF.

Protocol 2: Optimized Coupling of Fmoc-Dpr(Mtt)-OH using DEPBT

This protocol is specifically designed to minimize lactam formation during the incorporation of Fmoc-Dpr(Mtt)-OH.[1]

1. Resin and Reagent Preparation:

- Perform Fmoc deprotection on the resin-bound peptide as described in Protocol 1.

- Ensure all reagents are anhydrous.

2. Coupling Procedure (No Pre-activation):

- Suspend the deprotected peptide-resin in DMF.

- Add Fmoc-Dpr(Mtt)-OH (1.5 - 3 equivalents based on resin substitution).

- Add DEPBT (1.5 - 3 equivalents).

- Add DIPEA (3 - 6 equivalents).

- Agitate the mixture at room temperature for 2-4 hours, or until a negative Kaiser test is obtained. A double coupling may be necessary for difficult sequences.

- Wash the resin thoroughly with DMF (3 times) and then Dichloromethane (DCM) (3 times).

Protocol 3: On-Resin Deprotection of the Mtt Group

This protocol allows for the selective removal of the Mtt group from the Dpr side chain, enabling site-specific modification.

1. Resin Preparation:

- Wash the peptide-resin with DCM (3 times).

2. Mtt Group Cleavage:

- Suspend the resin in a solution of 1-2% Trifluoroacetic acid (TFA) and 1-5% Triisopropylsilane (TIS) in DCM. Use approximately 10 mL of solution per gram of resin.

- Gently agitate at room temperature for 30 minutes. The solution may turn yellow/orange upon cleavage of the Mtt group.

- Repeat the treatment with fresh cleavage solution until the solution remains colorless.

- Filter the resin and wash with DCM (3 times).

3. Neutralization:

- Wash the resin with 10% DIPEA in DMF (v/v) (2 times) to neutralize the protonated side-chain amine.

- Wash the resin thoroughly with DMF (5 times). The resin is now ready for side-chain modification.

Protocol 4: Final Peptide Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of all side-chain protecting groups.

1. Resin Preparation:

- After the final Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.

2. Cleavage:

- Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5 v/v/v/v/v).

- Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.

- Filter the resin and collect the filtrate.

3. Peptide Precipitation and Purification:

- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

- Centrifuge to pellet the peptide and decant the ether.

- Wash the peptide pellet with cold ether twice.

- Dry the crude peptide under vacuum.

- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Caption: Workflow for SPPS incorporating Fmoc-Dpr(Mtt)-OH.

References

Application Note: Protocols for Incorporating 2,3-Diaminopropanoic Acid into Peptide Sequences

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Diaminopropanoic acid (Dap) is a non-proteinogenic amino acid that serves as a versatile building block in peptide chemistry. Its side chain contains a primary amine, providing a valuable chemical handle for various modifications such as PEGylation, lipidation, cyclization, and the attachment of fluorescent labels or cytotoxic payloads.[1] The incorporation of Dap can also influence the physicochemical properties of peptides, for instance, by introducing pH sensitivity for applications like gene delivery.[2][3]

Successful incorporation of Dap into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) requires a robust orthogonal protection strategy to differentiate the α-amino group from the β-amino group on the side chain.[4][5] This application note provides detailed protocols and key considerations for using commercially available, orthogonally protected Dap derivatives in both Fmoc/tBu and Boc/Bzl SPPS strategies.

The Principle of Orthogonal Protection for Dap

The core challenge in using Dap is the presence of two primary amines. To ensure controlled, stepwise peptide elongation without unwanted side-chain branching, these two amines must be masked with protecting groups that can be removed under different chemical conditions.[4][5] This principle, known as orthogonal protection, is fundamental to the successful synthesis of Dap-containing peptides.[1][5] For example, one amine can be protected by a base-labile group (like Fmoc) while the other is protected by an acid-labile group (like Boc).

Caption: Orthogonal protection scheme for Dap.

Synthetic Strategies and Key Reagents

The choice of SPPS strategy dictates which orthogonally protected Dap derivative to use. The two dominant methods are Fmoc/tBu (base-labile α-amine protection) and Boc/Bzl (acid-labile α-amine protection).[4][5]

Protecting Group Strategies for Dap

The selection of the Dap building block is critical and depends on the overall synthetic plan. The most common commercially available derivatives are summarized below.

| SPPS Strategy | α-Amine Protection (Temporary) | β-Amine Protection (Side Chain) | Recommended Derivative |

| Fmoc/tBu | Fmoc (Base-labile) | Boc (Acid-labile) | Fmoc-Dap(Boc)-OH[6] |

| Boc/Bzl | Boc (Acid-labile) | Fmoc (Base-labile) | Boc-Dap(Fmoc)-OH[1][6] |

Comparison of Coupling Reagents

The choice of coupling reagent is a decisive factor in the success of peptide synthesis, impacting yield, purity, and racemization.[7] For a sterically unhindered amino acid like Dap, most standard coupling reagents are effective. However, for difficult sequences or rapid protocols, aminium/uronium salt-based reagents are preferred.[7]

| Coupling Reagent | Class | Relative Speed | Purity/Efficiency | Risk of Racemization | Key Considerations |

| HATU | Aminium/Uronium | Very Fast | Very High | Low | Highly efficient for hindered couplings; preferred for rapid protocols.[7] |

| HBTU/TBTU | Aminium/Uronium | Fast | High | Low (with HOBt) | Widely used, efficient, and cost-effective. Byproducts are soluble.[7] |

| PyBOP | Phosphonium | Fast | High | Low | Byproducts are less hazardous than BOP. Efficient like HBTU.[8] |

| DIC/HOBt | Carbodiimide | Moderate | Good | Low | Cost-effective. The byproduct diisopropylurea is soluble, unlike the DCU from DCC.[7][8] |

Experimental Protocols

The following sections provide detailed, step-by-step protocols for incorporating Dap using both Fmoc and Boc SPPS strategies. The general workflow is illustrated below.

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Protocol 1: Fmoc/tBu SPPS using Fmoc-Dap(Boc)-OH

This strategy is the most common due to its milder deprotection conditions for the temporary Nα-Fmoc group.[4]

Materials:

-

Resin: Rink Amide or Wang resin pre-loaded with the C-terminal amino acid.

-

Amino Acids: Nα-Fmoc protected amino acids with acid-labile side-chain protection (e.g., tBu, Trt, Pbf).

-

Dap Derivative: Fmoc-Dap(Boc)-OH .

-

Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF).

-

Coupling Reagents: HBTU, HOBt, and N,N-Diisopropylethylamine (DIEA) or HATU/DIEA.

-

Solvents: DMF, Dichloromethane (DCM).

-

Washing Solvents: DMF, DCM.

-